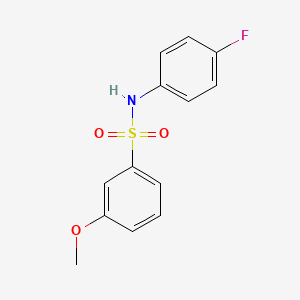

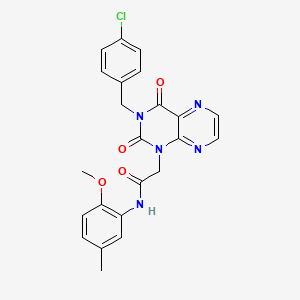

![molecular formula C11H15Cl2NO B2891178 2-[(Tert-butylamino)methyl]-4,6-dichlorophenol CAS No. 64922-40-3](/img/structure/B2891178.png)

2-[(Tert-butylamino)methyl]-4,6-dichlorophenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-[(Tert-butylamino)methyl]-4,6-dichlorophenol” is a chlorinated phenolic compound with a tert-butylamino group attached. Phenolic compounds are aromatic compounds with one or more hydroxyl groups attached directly to the aromatic ring . The tert-butylamino group is a common functional group in organic chemistry, known for its steric bulk .

Molecular Structure Analysis

The molecular structure of “this compound” would likely involve a phenolic ring (a benzene ring with a hydroxyl group), with two chlorine atoms and a tert-butylamino group attached .Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Generally, phenolic compounds can undergo reactions such as electrophilic aromatic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, tert-butylamine is a colorless liquid with a fishy, ammoniacal odor . It has a density of 0.696 g/mL, a melting point of -67.50 °C, and a boiling point of 43 to 47 °C .Aplicaciones Científicas De Investigación

Environmental Impact Assessment

A study by Gatidou et al. (2004) developed a method to determine two antifouling booster biocides, including a compound structurally related to 2-[(Tert-butylamino)methyl]-4,6-dichlorophenol, in marine sediments. This research highlights the importance of monitoring environmental contamination from such compounds in marine ecosystems (Gatidou et al., 2004).

Toxicology and Environmental Risk

A study by Chesworth et al. (2004) explored the interactive effects of antifouling herbicides on seagrass, providing insights into the environmental risks associated with such compounds. This research is critical for understanding the broader ecological impacts of chemicals like this compound (Chesworth et al., 2004).

Detection and Analysis Methods

Another study by Gatidou et al. (2005) discusses a method for determining antifouling booster biocides in seawater. This research contributes to the development of analytical techniques for detecting and monitoring substances related to this compound in aquatic environments (Gatidou et al., 2005).

Biodegradation and Environmental Persistence

Liu et al. (1997) investigated the transformation of Irgarol 1051, a compound closely related to this compound, by a fungus, revealing insights into the biodegradation and environmental persistence of such chemicals (Liu et al., 1997).

Photocatalytic Degradation

Sakkas et al. (2007) explored the photocatalytic transformation of salbutamol, which shares a structural component with this compound, providing valuable information on advanced oxidation processes for environmental remediation (Sakkas et al., 2007).

Mecanismo De Acción

Target of Action

It’s structurally similar to jpc-3210, a potent antimalarial agent . JPC-3210 targets the erythrocytic schizonts of Plasmodium falciparum, a parasite responsible for malaria .

Mode of Action

Based on its structural similarity to jpc-3210, it may also exhibit antimalarial activity by inhibiting the growth ofPlasmodium falciparum .

Biochemical Pathways

It’s plausible that it interferes with the life cycle ofPlasmodium falciparum, similar to JPC-3210 .

Pharmacokinetics

Jpc-3210, a structurally similar compound, is noted for its potent in vivo efficacy and favorable preclinical pharmacokinetics .

Result of Action

Based on its structural similarity to jpc-3210, it may exhibit antimalarial activity by inhibiting the growth ofPlasmodium falciparum .

Safety and Hazards

The safety and hazards of “2-[(Tert-butylamino)methyl]-4,6-dichlorophenol” would depend on its specific properties. For example, tert-butylamine is considered hazardous, with danger statements including “Highly flammable liquid and vapor”, “Harmful if swallowed”, “Causes severe skin burns and eye damage”, and "Toxic if inhaled" .

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(tert-butylamino)methyl]-4,6-dichlorophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl2NO/c1-11(2,3)14-6-7-4-8(12)5-9(13)10(7)15/h4-5,14-15H,6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDPRKIQMGOCHIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1=C(C(=CC(=C1)Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide](/img/structure/B2891111.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide](/img/structure/B2891112.png)

![2-benzyl-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione](/img/structure/B2891113.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2891118.png)